molecular formula C7H10N2OS B1531700 5-(Tetrahydrofuran-3-yl)thiazol-2-amine CAS No. 1565386-73-3

5-(Tetrahydrofuran-3-yl)thiazol-2-amine

Cat. No. B1531700
M. Wt: 170.23 g/mol
InChI Key: NFTULFIVZBPYCL-UHFFFAOYSA-N
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Description

5-(Tetrahydrofuran-3-yl)thiazol-2-amine (5-THFTA) is a heterocyclic amine that is widely used in organic synthesis and as a reagent in scientific research. It is an important synthetic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 5-THFTA has been studied extensively for its biological activity, and has been found to have a wide range of applications in medicinal chemistry and biochemistry.

Scientific Research Applications

Quantitative Assessment and Noncovalent Interactions in Thiadiazole Derivatives
Thiadiazole derivatives, including those similar to 5-(Tetrahydrofuran-3-yl)thiazol-2-amine, have been studied for their crystal structures and noncovalent interactions. These studies focus on understanding the orientation of amino groups and the role of intra- and intermolecular interactions characterized by quantum theory and Hirshfeld surface analysis. Such analyses help in elucidating the stabilization mechanisms of these structures, critical for designing materials with desired properties (El-Emam et al., 2020).

Synthesis of Sulfur-, Nitrogen-, and Oxygen-Containing Heterocycles
Research has been conducted on the synthesis of eight-membered ring lactams from five-membered ring 1,4-diketones, highlighting the versatility of tetrahydrofuran derivatives in forming rare heterocyclic systems. This work underscores the potential of such compounds in synthesizing complex molecules for various applications, from materials science to pharmaceuticals (Pflantz et al., 2009).

Solution-phase Synthesis of Hindered N-methylated Tetrapeptide
The use of Bts-protected amino acid chlorides for the synthesis of complex peptides demonstrates the utility of tetrahydrofuran derivatives and similar compounds in peptide synthesis. Efficient coupling and methylation steps, facilitated by such compounds, enable the creation of significant biomolecules without the need for extensive purification processes (Vedejs & Kongkittingam, 2000).

Anti-leishmanial Activity of Thiadiazol-2-amines
Studies on thiadiazol-2-amines, bearing structural similarities to 5-(Tetrahydrofuran-3-yl)thiazol-2-amine, have shown promising anti-leishmanial activities. The introduction of N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties enhances their effectiveness against Leishmania major, indicating potential for therapeutic applications (Tahghighi et al., 2012).

Facile and Effective Synthesis of 4-Thiazolidinone Derivatives
Research on the synthesis of 4-thiazolidinone derivatives using Y(OTf)3 as a catalyst in tetrahydrofuran reveals efficient methods for constructing the thiazolidinone skeleton. Such methodologies contribute to the development of compounds with potential pharmacological and material science applications (Luo et al., 2016).

properties

IUPAC Name

5-(oxolan-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c8-7-9-3-6(11-7)5-1-2-10-4-5/h3,5H,1-2,4H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTULFIVZBPYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tetrahydrofuran-3-yl)thiazol-2-amine

CAS RN

1565386-73-3
Record name 5-(oxolan-3-yl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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